molecular formula C10H7ClN2O2 B8512956 4-(6-Chloro-3-pyridazinyl)resorcinol

4-(6-Chloro-3-pyridazinyl)resorcinol

Cat. No.: B8512956
M. Wt: 222.63 g/mol
InChI Key: DDHVIKQPVLQZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-3-pyridazinyl)resorcinol is a heterocyclic compound featuring a resorcinol backbone (1,3-dihydroxybenzene) substituted with a 6-chloro-3-pyridazinyl group. The chlorine atom likely enhances hydrophobicity and influences intermolecular interactions, while the resorcinol moiety enables hydrogen bonding, critical for applications in medicinal chemistry or molecular binding .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-(6-chloropyridazin-3-yl)benzene-1,3-diol

InChI

InChI=1S/C10H7ClN2O2/c11-10-4-3-8(12-13-10)7-2-1-6(14)5-9(7)15/h1-5,14-15H

InChI Key

DDHVIKQPVLQZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=NN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Resorcinol Backbone

  • 4-(2-Pyridylazo)resorcinol and 4-(2-Thiazolylazo)resorcinol: These compounds replace the chloro-pyridazinyl group with azo-linked pyridyl or thiazolyl groups. The azo (–N=N–) moiety imparts strong chromophoric properties, making them useful as spectrophotometric reagents. However, their extraction efficiency in chloroform varies significantly compared to non-azo analogs due to differences in polarity and charge distribution . Key Difference: Azo groups enhance UV-vis activity but reduce stability under acidic conditions compared to the chloro-pyridazinyl group.
  • 4-(4-Nitrophenylazo)resorcinol (Magneson): This analog contains a nitro-substituted phenylazo group. The nitro group strongly withdraws electrons, increasing acidity and enabling use as a pH-sensitive indicator. In contrast, the chloro-pyridazinyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and reactivity .

Pyridazine-Based Derivatives

  • 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine: This compound replaces the resorcinol group with a triazolo ring and a methylphenyl substituent. The methyl group enhances hydrophobicity but lacks hydrogen-bonding capacity compared to resorcinol’s hydroxyls .
  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: The imidazo-pyridazine core and benzonitrile substituent create a planar structure with a polar nitrile group. The nitrile may engage in dipole interactions, unlike the resorcinol’s hydrogen-bonding hydroxyls. This structural difference could alter solubility and target selectivity .

Functional Group Modifications

  • The trifluoromethyl group is highly electron-withdrawing, increasing metabolic stability compared to the chloro substituent. However, this may reduce bioavailability due to excessive hydrophobicity .
  • 4-(6-Chloro-3-pyridazinyl)benzoic Acid: Replacing resorcinol with a carboxylic acid group (pKa ~4-5) makes this compound ionizable at physiological pH, enhancing water solubility. This contrasts with the resorcinol backbone, which remains neutral in most biological systems, favoring membrane permeability .
  • 4-(6-Chloro-3-pyridazinyl)piperazine-1-carboxylate: The piperazine-carboxylate group adds basicity and lipophilicity, improving blood-brain barrier penetration. However, the ester group may confer hydrolytic instability compared to resorcinol’s stable diol structure .

Data Table: Key Properties of Selected Analogs

Compound Substituent/Backbone Molecular Weight Key Properties/Interactions Reference
4-(6-Chloro-3-pyridazinyl)resorcinol Resorcinol + chloro-pyridazinyl ~232.6* Hydrogen bonding (Asp93), hydrophobic (Phe138)
4-(2-Pyridylazo)resorcinol Azo + pyridyl 261.2 Chromophoric, pH-sensitive
4-(6-Chloro-3-pyridazinyl)benzoic Acid Benzoic acid + chloro-pyridazinyl 234.6 Ionizable (carboxylic acid), polar
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine Triazolo + methylphenyl ~245.7 Steric hindrance, hydrophobic

*Estimated based on analogous structures.

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